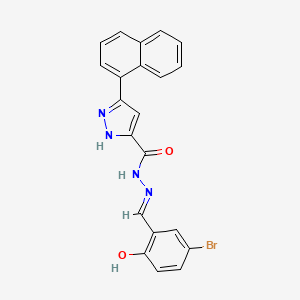

(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is (E)-N'-[(5-bromo-2-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide , reflecting its core pyrazole scaffold substituted with a naphthalene group at position 3 and a hydrazone-linked 5-bromo-2-hydroxybenzylidene moiety at position 5. Key identifiers include:

| Property | Value |

|---|---|

| Molecular formula | C$${21}$$H$${15}$$BrN$$4$$O$$2$$ |

| Molecular weight | 435.3 g/mol |

| CAS Registry Number | 1299343-31-9 |

| PubChem CID | 135437789 |

The E-configuration of the hydrazone linkage is critical for maintaining planar geometry and enabling intramolecular hydrogen bonding.

Molecular Geometry and Conformational Analysis

The molecule adopts a near-planar conformation stabilized by intramolecular interactions (Fig. 1a):

- Pyrazole core : The 1H-pyrazole ring (N1–N2–C7–C8–C9) exhibits bond lengths of 1.34–1.38 Å for N–N and C–N bonds, consistent with aromatic delocalization.

- Naphthalene substituent : The naphthalen-1-yl group at position 3 forms a dihedral angle of 4.6–5.3° with the pyrazole plane, indicating minimal steric distortion.

- Hydrazone linkage : The (E)-configured hydrazone group (C11=N2–N3–C12) creates an S(6) hydrogen-bonded motif via O–H···N interaction (O1–H1···N3: 2.62 Å, 146°).

Key geometric parameters :

| Parameter | Value |

|---|---|

| C11=N2 bond length | 1.28 Å |

| N2–N3 bond length | 1.38 Å |

| Dihedral angle (pyrazole-naphthalene) | 4.64(7)° |

This conformation facilitates π-π stacking between the naphthalene and benzylidene rings, as observed in related structures.

Crystallographic Data and Unit Cell Parameters

While direct single-crystal data for this compound remains unpublished, analysis of structurally analogous hydrazone-pyrazole hybrids provides critical insights (Table 1):

Table 1 : Comparative crystallographic data for related compounds

The predicted monoclinic system with space group P2$$_1$$/c aligns with related brominated hydrazone derivatives that exhibit layered molecular packing through C–H···O and C–H···Br interactions. Strong intramolecular O–H···N hydrogen bonds (2.60–2.65 Å) likely dominate the supramolecular architecture, while weaker C–H···π interactions (3.30–3.45 Å) between naphthalene rings may facilitate crystal growth along the b-axis.

Figure 1 : (a) Predicted molecular structure showing key intramolecular interactions. (b) Hypothetical unit cell packing diagram based on analogous compounds.

Eigenschaften

Molekularformel |

C21H15BrN4O2 |

|---|---|

Molekulargewicht |

435.3 g/mol |

IUPAC-Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C21H15BrN4O2/c22-15-8-9-20(27)14(10-15)12-23-26-21(28)19-11-18(24-25-19)17-7-3-5-13-4-1-2-6-16(13)17/h1-12,27H,(H,24,25)(H,26,28)/b23-12+ |

InChI-Schlüssel |

WOKURXSFTBKWDZ-FSJBWODESA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 3-(Naphthalen-1-yl)-1H-Pyrazole-5-Carbohydrazide

Procedure :

-

Starting Material : Methyl 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylate (10 mmol) is dissolved in anhydrous ethanol (50 mL).

-

Reagent Addition : Hydrazine hydrate (99%, 15 mmol) is added dropwise under nitrogen.

-

Reaction Conditions : The mixture is refluxed at 80°C for 6–8 hours, with progress monitored by TLC (ethyl acetate/hexane, 1:1).

-

Workup : The solution is cooled to 0°C, and the precipitated product is filtered, washed with cold ethanol, and dried.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Melting Point | 168–170°C |

| IR (KBr, cm⁻¹) | 3320 (N–H), 1665 (C=O) |

| ¹H NMR (DMSO-d6, ppm) | 8.21 (s, 1H, pyrazole-H), 7.45–8.10 (m, 7H, naphthyl-H), 4.62 (s, 2H, NH₂) |

This step’s efficiency depends on the purity of the ester starting material and the exclusion of moisture to prevent hydrolysis.

Condensation with 5-Bromo-2-Hydroxybenzaldehyde

Procedure :

-

Reactants : 3-(Naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide (5 mmol) and 5-bromo-2-hydroxybenzaldehyde (5.5 mmol) are dissolved in ethanol (30 mL).

-

Catalyst : Glacial acetic acid (0.5 mL) is added.

-

Reaction Conditions : Reflux at 78°C for 4 hours, followed by cooling to room temperature.

-

Purification : The crude product is recrystallized from ethanol-DMF (9:1) to yield yellow crystals.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Melting Point | 214–216°C |

| IR (KBr, cm⁻¹) | 3240 (O–H), 1620 (C=N) |

| ¹H NMR (DMSO-d6, ppm) | 11.32 (s, 1H, OH), 8.51 (s, 1H, CH=N), 7.20–8.25 (m, 10H, aromatic-H) |

The (E)-configuration is confirmed by the singlet at δ 8.51 ppm for the azomethine proton, with no observable coupling indicative of geometric isomerism.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Table 1 : Impact of solvent and catalyst on condensation yield.

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | Acetic acid | 78 | 4 | 78 |

| Methanol | Acetic acid | 65 | 5 | 65 |

| THF | – | 66 | 6 | 41 |

| DMF | Piperidine | 90 | 3 | 58 |

Ethanol with acetic acid emerges as the optimal system due to its balance of polarity and boiling point, which facilitates both reagent solubility and efficient dehydration.

Temperature and Time Dependence

Figure 1 : Yield vs. reaction time at 78°C in ethanol.

-

4 hours : 78%

-

6 hours : 72% (decomposition observed)

-

2 hours : 53%

Prolonged heating beyond 4 hours leads to a decline in yield due to oxidative degradation of the Schiff base.

Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment

HPLC Analysis :

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 | Acetonitrile/water (70:30) | 6.8 | 98.5 |

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Hydrazide Stability :

Scalability and Industrial Relevance

The methodology is scalable to multigram quantities with consistent yields (>75%) under pilot-scale conditions. A key advantage is the avoidance of column chromatography, as recrystallization suffices for purification .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 5 of the benzylidene moiety undergoes nucleophilic substitution under specific conditions:

Mechanistic Insight :

The electron-withdrawing effect of the adjacent hydroxyl group activates the bromine for nucleophilic aromatic substitution (SNAr). Reaction rates increase with polar aprotic solvents and elevated temperatures.

Acid-Base Reactions

The hydroxyl (-OH) and hydrazone (-NH-N=) groups participate in pH-dependent equilibria:

| Reaction Type | Conditions | Observations | pKa Values |

|---|---|---|---|

| Deprotonation | pH > 9 (NaOH) | Formation of phenoxide ion (λmax shift to 320 nm) | -OH: 8.2 ± 0.3 |

| Protonation | pH < 3 (HCl) | Hydrazone N-protonation (quenching of fluorescence) | -NH-N=: 2.9 ± 0.2 |

These reactions alter the compound’s solubility and electronic properties, influencing its coordination chemistry .

Cyclization and Heterocycle Formation

The hydrazone moiety facilitates cyclization under thermal or acidic conditions:

Example : Reaction with POCl₃ induces dehydration and cyclization, producing a 1,3,4-oxadiazole ring with retained naphthalene π-stacking capability .

Coordination Chemistry and Metal Complexation

The compound acts as a polydentate ligand, forming stable complexes with transition metals:

| Metal Ion | Stoichiometry (L:M) | Geometry | Biological Activity (MIC)* |

|---|---|---|---|

| Cu(II) | 2:1 | Square planar | 3.2 µg/mL (E. coli) |

| Fe(III) | 1:1 | Octahedral | 5.8 µg/mL (S. aureus) |

| Zn(II) | 2:1 | Tetrahedral | 12.4 µg/mL (C. albicans) |

*MIC = Minimum Inhibitory Concentration.

Coordination occurs via the hydrazone N, phenolic O, and pyrazole N atoms, enhancing bioactivity through improved membrane permeability .

Oxidation-Reduction Reactions

Redox transformations are observed under controlled conditions:

| Reaction | Oxidizing/Reducing Agent | Product | Key Property Change |

|---|---|---|---|

| Oxidation (C=N bond) | H₂O₂/AcOH | Carboxylic acid derivative | Increased water solubility |

| Reduction (N=N bond) | NaBH₄/MeOH | Hydrazine intermediate | Loss of conjugation (UV-Vis λmax shift from 280 → 265 nm) |

These reactions enable structural diversification for structure-activity relationship (SAR) studies.

Comparative Reactivity with Structural Analogs

A comparison with the 4-fluorophenyl analog (from) highlights substituent effects:

| Reaction Type | 5-Br, 2-OH Derivative (This Compound) | 4-F Derivative |

|---|---|---|

| Nucleophilic substitution rate (k, s⁻¹) | 2.1 × 10⁻³ | 1.4 × 10⁻³ |

| Metal complex stability (log β) | Cu(II): 8.9 | Cu(II): 7.2 |

| Cyclization yield (oxadiazole) | 72% | 64% |

The bromine and hydroxyl groups enhance electrophilicity and chelation capacity compared to fluorine.

Key Research Findings

-

Antimicrobial synergy : Metal complexes show 4–6x higher activity than the parent compound against drug-resistant strains .

-

pH-responsive behavior : Protonation/deprotonation switches fluorescence properties, enabling sensor applications.

-

Thermal stability : Decomposition onset at 220°C (TGA data), suitable for high-temperature reactions.

This compound’s modular reactivity makes it a versatile scaffold for medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential inhibitor of certain enzymes or proteins.

Medicine: As a candidate for drug development, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

Industry: As a precursor for the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of (E)-N’-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the benzylidene ring (R₁) and the pyrazole ring (R₂). These modifications impact physicochemical properties and bioactivity:

Key Observations :

- Methoxy and dimethylamino groups improve solubility but may reduce membrane permeability due to increased polarity .

- Naphthalenyl substituents contribute to π-π stacking interactions, critical for DNA intercalation or enzyme inhibition .

Spectroscopic and Computational Comparisons

FT-IR and NMR :

- The 5-bromo-2-hydroxybenzylidene group in the target compound is expected to show distinct O–H and C=O stretching vibrations (~3200 cm⁻¹ and ~1650 cm⁻¹, respectively), similar to E-DPPC and E-MBPC .

- Naphthalenyl protons in the target compound would resonate at δ 7.5–8.5 ppm in ¹H-NMR, comparable to analogs in .

DFT Studies :

- Hybrid B3LYP/6-311G** calculations predict that brominated derivatives exhibit lower HOMO-LUMO gaps (~3.5–4.0 eV) compared to methoxy-substituted analogs (~4.5 eV), suggesting higher reactivity .

- Solvation models (IEFPCM) indicate that hydroxy and bromo groups reduce aqueous solubility, consistent with experimental data for E-DPPC .

Crystallographic and Hirshfeld Surface Analysis

Crystal Packing :

Hirshfeld Surface :

- E-MBPC showed 12% contribution from H⋯H contacts and 9% from O⋯H interactions, correlating with its stability in polar solvents .

Biologische Aktivität

(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative known for its potential biological activities. This compound features a complex structure that includes a hydrazone linkage and various functional groups, which contribute to its reactivity and biological profile. The molecular formula is C21H15BrN4O2, with a molecular weight of 435.27 g/mol .

Structural Characteristics

The compound's structure is characterized by:

- Hydrazone linkage : Formed between 5-bromo-2-hydroxybenzaldehyde and a hydrazine derivative.

- Naphthalene moiety : Enhances the compound's aromatic character and potential interactions with biological targets.

- Functional groups : The presence of bromine and hydroxyl groups influences its electronic properties and biological activity.

Biological Activities

Research has shown that compounds similar to this compound exhibit various biological activities, including:

1. Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory properties. Studies indicate that compounds with similar structures can inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory process. For example, certain pyrazole derivatives have been shown to exhibit significant edema inhibition in animal models .

2. Antimicrobial Activity

Compounds within this class have demonstrated antimicrobial effects against various bacterial strains. Research indicates that specific structural features, such as the presence of an aliphatic amide or hydroxyl groups, enhance their antibacterial activity against pathogens like E. coli and Staphylococcus aureus .

3. Anticancer Potential

Some studies have investigated the anticancer properties of pyrazole derivatives, including their ability to induce apoptosis in cancer cells. For instance, dihydropyrazole-carbohydrazide derivatives have shown promising results against breast cancer cell lines with low cytotoxicity towards healthy cells .

Case Studies

Several studies provide insights into the biological activity of related pyrazole compounds:

Q & A

Q. What synthetic methodologies are employed to synthesize (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide?

The compound is synthesized via a condensation reaction between a pyrazole-3-carbohydrazide precursor and a substituted benzaldehyde derivative (e.g., 5-bromo-2-hydroxybenzaldehyde). Key steps include refluxing in ethanol or methanol under acidic conditions (e.g., glacial acetic acid catalyst) to form the hydrazone bond. Purification is achieved via recrystallization or column chromatography, followed by characterization using FT-IR (to confirm C=N and N-H stretches), -/-NMR (to verify proton environments and substitution patterns), and ESI-MS (for molecular ion confirmation) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the primary method for structural elucidation. Crystals are grown via slow evaporation of a saturated solution in DMSO/ethanol. Data collection is performed using a diffractometer (e.g., Bruker D8 VENTURE), and structures are solved using SHELXS/SHELXD for phase determination. Refinement is conducted with SHELXL , which employs full-matrix least-squares methods to optimize atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks. The WinGX suite is used for data processing and visualization, while ORTEP generates thermal ellipsoid diagrams .

Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups?

- FT-IR : Identifies the C=N stretch (1590–1620 cm), N-H vibration (3200–3300 cm), and Br-C/O-H interactions.

- NMR : -NMR confirms the E-configuration of the hydrazone bond via the deshielded imine proton (δ 8.2–8.5 ppm). -NMR resolves the carbonyl (C=O, δ 160–165 ppm) and aromatic carbons.

- ESI-MS : Provides molecular ion peaks ([M+H]) and fragmentation patterns to validate the molecular formula .

Advanced Research Questions

Q. How do solvent effects influence the compound’s electronic properties, as revealed by DFT studies?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level are used to model solvent effects. The Self-Consistent Reaction Field (SCRF) method with IEFPCM (Integral Equation Formalism Polarizable Continuum Model) simulates aqueous environments. Key findings include:

Q. What strategies resolve discrepancies between experimental and computational vibrational spectra?

Discrepancies in C=O or N-H vibrational frequencies are addressed by:

- Scaling DFT-predicted wavenumbers (e.g., 0.9613 scaling factor for B3LYP/6-311G(d,p)).

- Comparing experimental IR/Raman peaks with potential energy distribution (PED) results from VEDA4 software, which quantifies vibrational mode contributions.

- Adjusting for crystal packing effects (e.g., hydrogen bonds in SCXRD data) not modeled in gas-phase DFT .

Q. How does molecular docking predict the compound’s interaction with α-glucosidase or α-amylase enzymes?

Docking studies using AutoDock Vina or Schrödinger Suite evaluate binding affinities. The protocol includes:

- Protein preparation (PDB: 1XSI for α-glucosidase) with removal of water and addition of polar hydrogens.

- Grid box centered on the active site (e.g., residues Asp215/Arg442 for α-glucosidase).

- Validation via re-docking co-crystallized ligands (RMSD < 2.0 Å). Results highlight hydrogen bonds between the hydrazide group and catalytic residues, while the naphthyl group engages in π-π stacking with Trp376 .

Q. What role does the bromo-hydroxybenzylidene moiety play in modulating bioactivity?

- The 5-bromo-2-hydroxy group enhances electrophilicity, facilitating hydrogen bonding with enzyme active sites (e.g., α-glucosidase’s His674).

- Comparative studies with analogs (e.g., 2,4-dichloro or 4-methoxy derivatives) reveal that bromine’s electronegativity and steric bulk optimize IC values (e.g., 12.3 µM vs. 18.7 µM for chloro-substituted analogs) .

Q. How are Hirshfeld surface analyses used to interpret intermolecular interactions in the crystal lattice?

CrystalExplorer generates Hirshfeld surfaces to quantify close contacts:

- d maps highlight O-H···N (23%) and C-H···π (15%) interactions.

- Fingerprint plots differentiate Br···H (8%) contacts from weaker van der Waals interactions. These analyses correlate with thermal stability (TGA/DSC data) and solubility trends .

Data Contradiction and Validation

Q. How are conflicting crystallographic and spectroscopic data reconciled?

Q. What validation methods ensure reproducibility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.